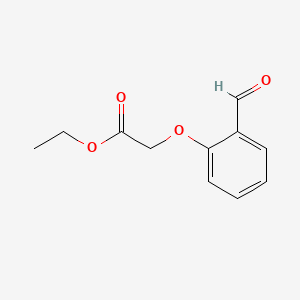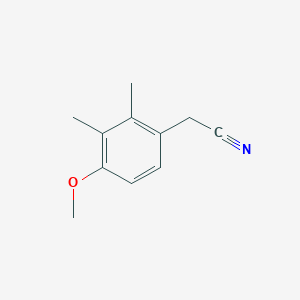
4-Nitrobenzo-18-crown-6
Vue d'ensemble
Description
4-Nitrobenzo-18-crown-6 is a crown ether compound with the molecular formula C16H23NO8. It is a derivative of benzo-18-crown-6, where a nitro group is attached to the benzene ring. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in numerous chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo-18-crown-6 typically involves the nitration of benzo-18-crown-6. This process can be carried out by reacting benzo-18-crown-6 with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 4-aminobenzo-18-crown-6. This is typically achieved using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Aminobenzo-18-crown-6.
Substitution: Various substituted benzo-18-crown-6 derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrobenzo-18-crown-6 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the study of ion transport and membrane permeability. Its ability to form stable complexes with cations makes it useful in investigating biological ion channels and transport mechanisms.
Medicine: Research is ongoing into the potential use of crown ethers like this compound in drug delivery systems. Their ability to encapsulate ions and molecules could be harnessed to improve the delivery and efficacy of certain medications.
Industry: In industrial applications, this compound is used in the extraction and separation of metal ions from mixtures. Its selectivity for specific cations makes it valuable in processes such as metal recovery and purification.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzo-18-crown-6 involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring provide a high electron density, which interacts with the positive charge of the cations, stabilizing them within the ring structure. This complexation can affect the solubility, reactivity, and transport properties of the cations, making this compound a valuable tool in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Benzo-18-crown-6: The parent compound without the nitro group. It has similar complexation properties but lacks the additional reactivity provided by the nitro group.
4-Aminobenzo-18-crown-6: The reduced form of 4-Nitrobenzo-18-crown-6
Dibenzo-18-crown-6: A similar crown ether with two benzene rings. It has different complexation properties and is used in different applications.
Uniqueness: this compound is unique due to the presence of the nitro group, which enhances its reactivity and allows for further functionalization. This makes it more versatile in chemical synthesis and applications compared to its parent compound and other similar crown ethers.
Propriétés
IUPAC Name |
20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO8/c18-17(19)14-1-2-15-16(13-14)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-15/h1-2,13H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXOKBZWNFJJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345156 | |
| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53408-96-1 | |
| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitrobenzo-18-crown 6-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitrobenzo-18-crown-6 interact with cations and what are the downstream effects?
A1: this compound is a crown ether, a class of cyclic molecules known for their ability to selectively bind cations. This selectivity arises from the crown ether's cavity size and the arrangement of oxygen atoms, which coordinate with the cation. Research has shown that this compound exhibits a particular affinity for potassium ions (K+) []. This binding can impact the transport of K+ across membranes, as demonstrated in studies exploring its use in bulk liquid membrane transport systems []. Furthermore, the binding of this compound to cations like Yttrium(III) can be studied using conductometry in non-aqueous solutions to understand the complex formation process [].
Q2: What is the impact of substituents on the cation transport properties of benzo-crown ethers like this compound?
A2: Substituents on the benzo-crown ether ring system can significantly influence their cation transport abilities. Studies have revealed that the presence of an electron-withdrawing nitro group, as in this compound, can decrease the rate of K+ transport compared to its unsubstituted counterpart, benzo-18-crown-6 []. This highlights the substantial impact of substituents on the overall function of these compounds.
Q3: Can this compound be used in sensor applications?
A3: Yes, the selective binding of this compound towards specific cations makes it suitable for ion-selective electrode applications. Researchers have successfully developed a sensor for Thallium (I) ions using this compound as the ion carrier in a polymeric membrane []. This sensor demonstrated high selectivity for Thallium (I) even in the presence of other interfering cations.
Q4: How does the structure of this compound facilitate the formation of unique complexes?
A4: The crystal and molecular structure of this compound allows it to form intriguing complexes with various molecules. For instance, it readily forms adducts with compounds like 2,4-dithiouracil, offering insights into structural motifs and hydrogen bonding interactions []. Similarly, its complex with caesium thiocyanate has been structurally characterized, shedding light on the coordination behavior and crystal packing arrangements [].
Q5: Can this compound be chemically modified for other applications?
A5: The presence of the nitro group in this compound allows for further chemical transformations. Researchers have successfully reduced the nitro group to an amino group, leading to the synthesis of 4'-aminobenzo-18-crown-6. This compound serves as a versatile building block for synthesizing monoazo dyes with potential applications in various fields [].
Q6: What are the implications of using aqua regia in the context of this compound?
A6: While aqua regia is a highly corrosive mixture known for dissolving gold, its use with crown ethers requires careful consideration. Studies show that while aryl crown ethers can be nitrated in concentrated aqua regia, dilute solutions can facilitate the isolation of oxonium ion salts containing this compound without unwanted nitration []. This highlights the importance of controlled reaction conditions when utilizing these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















